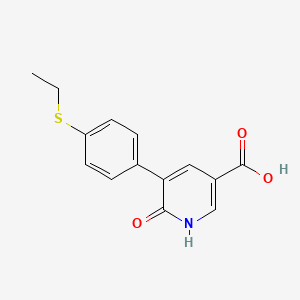

5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid

Description

Overview of Nicotinic Acid Derivatives in Contemporary Chemical and Biological Research

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule involved in vital biological processes. chemistryjournal.netresearchgate.net Its derivatives constitute a broad and versatile class of compounds that have attracted significant interest in chemical and biological research. Historically, nicotinic acid has been used to manage high levels of fats in the blood, but its application can be limited by undesirable side effects. chemistryjournal.netresearchgate.net This limitation has spurred extensive research into nicotinic acid derivatives, which have demonstrated high efficacy in a variety of therapeutic areas. chemistryjournal.netresearchgate.net

These derivatives are being explored for their potential in treating a wide range of conditions. Research has shown their effectiveness in addressing diseases such as pneumonia and kidney disease, with some derivatives also showing promise against Alzheimer's disease. chemistryjournal.netresearchgate.net The pharmacological activities of these compounds are diverse, encompassing analgesic, anti-inflammatory, antioxidant, and anti-tubercular properties. chemistryjournal.netresearchgate.net Furthermore, the applications of nicotinic acid derivatives extend into the cosmetic industry, where they are utilized for their benefits in controlling skin aging and pigmentation. researchgate.netnih.gov The core pyridine (B92270) ring of nicotinic acid serves as a versatile scaffold, allowing chemists to synthesize a multitude of new compounds with potentially enhanced or novel biological activities. researchgate.netmdpi.com

Rationale for the Synthesis and Investigation of Novel Substituted Hydroxynicotinic Acid Analogues

The primary motivation for synthesizing novel substituted hydroxynicotinic acid analogues is the pursuit of improved pharmacological profiles compared to the parent compounds. The core strategy involves chemical modification of the nicotinic acid structure to enhance therapeutic efficacy while minimizing adverse effects. chemistryjournal.net By introducing various functional groups and substituents at different positions on the pyridine ring, researchers can systematically explore the structure-activity relationships (SAR) of these molecules.

This approach allows for the fine-tuning of a compound's biological activity. For instance, the synthesis of new derivatives has led to the development of agents with potent anti-inflammatory, anticancer, and antimicrobial activities. mdpi.comnih.govnih.gov The goal is to create lead compounds that can be further developed into new drugs. researchgate.net The investigation of these novel analogues is driven by the need to overcome challenges associated with existing therapies, such as drug resistance in infectious diseases or the side effects of anti-inflammatory agents. mdpi.comnih.gov The synthesis of molecules like 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid is a logical step in this ongoing effort to discover compounds with superior therapeutic potential.

Research Objectives and Scope for the Study of this compound

While specific research on this compound is not extensively documented in publicly available literature, the research objectives for such a compound can be inferred from studies of analogous structures. The investigation would be centered on characterizing this novel chemical entity and evaluating its potential as a pharmacologically active agent.

The primary research objectives would likely include:

Synthesis and Characterization: The initial step would involve the chemical synthesis of the compound, followed by its purification and structural confirmation using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Biological Screening: The compound would be subjected to a battery of in vitro assays to screen for a wide range of potential biological activities. Based on the known properties of related nicotinic acid derivatives, this would include tests for anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. mdpi.comnih.govnih.gov

Structure-Activity Relationship (SAR) Analysis: A key objective is to understand how the specific structural features of this compound—namely the 6-hydroxy group and the 5-(4-ethylthiophenyl) substituent—contribute to its biological activity. The presence of a sulfur-containing moiety (the ethylthiophenyl group) is of particular interest, as sulfur is a component of many pharmacologically active compounds.

Comparative Studies: The biological activity of the target compound would be compared to that of parent compounds (nicotinic acid, 6-hydroxynicotinic acid) and other relevant derivatives. This helps to determine if the novel substitutions provide any therapeutic advantage, such as increased potency or selectivity.

The scope of the study would be to establish a foundational understanding of the chemical and biological properties of this specific molecule, thereby determining its potential for further preclinical development.

Research Data on Related Nicotinic Acid Derivatives

To illustrate the outcomes of such research, the following tables present findings from studies on various nicotinic acid derivatives.

| Compound | Substituent Group | Nitrite Inhibition (%) | Reference |

|---|---|---|---|

| 4d | Varies | 86.109 ± 0.51 | nih.gov |

| 4f | Varies | 95.321 ± 0.23 | nih.gov |

| 4g | Varies | 110.245 ± 0.11 | nih.gov |

| 4h | Varies | 119.084 ± 0.09 | nih.gov |

| 5b | Varies | 98.765 ± 0.34 | nih.gov |

| Ibuprofen (Standard) | N/A | 75.432 ± 0.67 | nih.gov |

| Compound | Staphylococcus epidermidis | Staphylococcus aureus (MRSA) | Bacillus subtilis | Reference |

|---|---|---|---|---|

| Compound 5 | 3.91 | 15.62 | 15.62 | mdpi.com |

| Compound 13 | 1.95 | 7.81 | 7.81 | mdpi.com |

| Compound 17 | 7.81 | 31.25 | 15.62 | mdpi.com |

| Ciprofloxacin (Standard) | 0.20 | 0.39 | 0.10 | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-ethylsulfanylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-2-19-11-5-3-9(4-6-11)12-7-10(14(17)18)8-15-13(12)16/h3-8H,2H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLRMNXRQWWFMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 5 4 Ethylthiophenyl 6 Hydroxynicotinic Acid

Retrosynthetic Analysis of the 5-(4-Ethylthiophenyl)-6-hydroxynicotinic Acid Scaffold

A retrosynthetic analysis of this compound suggests a disconnection at the carbon-carbon bond between the nicotinic acid core and the ethylthiophenyl moiety. This bond is strategically positioned for formation via a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis. This leads to two key precursors: a halogenated 6-hydroxynicotinic acid derivative and a suitable organometallic reagent of 4-ethylthiobenzene.

The most logical halogenated precursor is 5-bromo-6-hydroxynicotinic acid, as the bromine atom provides the necessary reactivity for cross-coupling. The corresponding organometallic partner would be 4-ethylthiophenylboronic acid. This retrosynthetic strategy is advantageous due to the commercial availability or straightforward synthesis of both starting materials.

The synthesis of 5-bromo-6-hydroxynicotinic acid can be readily achieved from 6-hydroxynicotinic acid through electrophilic bromination. Similarly, 4-ethylthiophenylboronic acid can be prepared from 4-ethylthio-bromobenzene via a lithium-halogen exchange followed by quenching with a borate (B1201080) ester, or it can be sourced commercially.

Development of Synthetic Pathways to this compound

Based on the retrosynthetic analysis, a forward synthesis can be devised. The key step is the construction of the C-C bond between the two aromatic rings.

A practical multi-step synthesis is outlined below:

Step 1: Synthesis of 5-bromo-6-hydroxynicotinic acid

The synthesis commences with the bromination of 6-hydroxynicotinic acid. In a typical procedure, 6-hydroxynicotinic acid is suspended in water and cooled in an ice bath. Bromine is then added dropwise to the suspension. chemicalbook.comechemi.com The reaction mixture is stirred at room temperature for an extended period, typically 24 hours, to ensure complete conversion. chemicalbook.comechemi.com The solid product, 5-bromo-6-hydroxynicotinic acid, is then isolated by filtration, washed with water to remove any unreacted starting materials and inorganic byproducts, and dried. This reaction generally proceeds in high yield, often exceeding 90%. chemicalbook.com

Characterization of 5-bromo-6-hydroxynicotinic acid: The structure of the intermediate can be confirmed using standard spectroscopic techniques. For instance, in ¹H NMR spectroscopy (in DMSO-d₆), characteristic signals for the two aromatic protons on the pyridine (B92270) ring would be observed as doublets. chemicalbook.com Mass spectrometry would show a molecular ion peak corresponding to the expected mass, with the characteristic isotopic pattern of a bromine-containing compound.

Step 2: Suzuki-Miyaura Coupling

The final step involves the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-6-hydroxynicotinic acid with 4-ethylthiophenylboronic acid. researchgate.net In a representative protocol, the two coupling partners are dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or THF and an aqueous solution of a base such as sodium carbonate or potassium phosphate. A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is added, and the reaction mixture is heated under an inert atmosphere until the starting materials are consumed.

Upon completion, the reaction is worked up by removing the solvent, followed by an extractive procedure to separate the organic product from the inorganic salts and catalyst residues. The crude product is then purified to afford this compound.

Characterization of this compound: The final product would be characterized by ¹H NMR, which would show signals for the protons on both aromatic rings, as well as the ethyl group. ¹³C NMR would confirm the presence of all carbon atoms in the molecule. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

The core of this synthetic route is the Suzuki-Miyaura coupling. The catalytic cycle of this reaction is well-established and involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of 5-bromo-6-hydroxynicotinic acid to form a Pd(II) intermediate.

Transmetalation: The boronic acid, activated by the base, transfers its organic group (the 4-ethylthiophenyl moiety) to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While the Suzuki-Miyaura coupling is a robust and widely used method, other cross-coupling reactions could also be explored as novel transformations for this synthesis. For instance, Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) could potentially be employed. However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Another area of exploration is the use of more advanced, air-stable palladium pre-catalysts and green solvents to make the process more environmentally friendly and suitable for larger-scale synthesis. nih.gov

Optimization of Reaction Conditions, Yields, and Purity for this compound Synthesis

The following table illustrates potential optimization strategies for the Suzuki-Miyaura coupling reaction:

| Parameter | Variation | Expected Outcome |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Different catalysts exhibit varying activities and stabilities. PdCl₂(dppf) is often more robust and efficient for challenging substrates. |

| Ligand | Triphenylphosphine, Buchwald ligands | The choice of ligand can significantly impact the rate and efficiency of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands can improve yields. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and nature of the base are crucial for the transmetalation step. K₃PO₄ is often effective for boronic acids. |

| Solvent | Toluene, Dioxane, THF/H₂O, 2-MeTHF | The solvent system affects the solubility of the reactants and the stability of the catalyst. Green solvents like 2-MeTHF are increasingly preferred. nih.gov |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition and side reactions. The optimal temperature needs to be determined empirically. |

By systematically varying these parameters, it is possible to identify the optimal conditions that provide the highest yield of this compound with the highest purity, while minimizing reaction time and the formation of byproducts.

Advanced Purification Techniques for Synthetic Intermediates and the Final Compound

Purification of the intermediate, 5-bromo-6-hydroxynicotinic acid, is relatively straightforward. As it is a solid that precipitates from the reaction mixture, it can be effectively purified by filtration and washing with water. chemicalbook.comechemi.com If necessary, recrystallization from a suitable solvent can be employed to achieve higher purity.

The purification of the final product, this compound, can be more challenging due to the presence of residual catalyst and byproducts from the coupling reaction. A multi-step purification protocol is often required:

Aqueous Workup: An initial aqueous workup with acidification is typically performed to protonate the carboxylic acid, allowing for its extraction into an organic solvent. This also helps to remove water-soluble inorganic salts.

Column Chromatography: The most common method for purifying organic compounds is silica (B1680970) gel column chromatography. A suitable solvent system (eluent) is chosen to separate the desired product from impurities based on their differing polarities.

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent or solvent mixture can be a highly effective method for obtaining material of high purity. This technique relies on the difference in solubility of the product and impurities at different temperatures.

Preparative HPLC: For achieving very high purity, preparative high-performance liquid chromatography (HPLC) can be used. This technique offers excellent separation but is generally more expensive and time-consuming than column chromatography.

The choice of purification method will depend on the scale of the synthesis and the required purity of the final compound.

Spectroscopic and Structural Analysis of this compound Encounters Data Unavailability

A comprehensive effort to detail the advanced spectroscopic and structural properties of the chemical compound this compound has been impeded by a lack of publicly available scientific data. Despite targeted searches for experimental and analytical information, the specific datasets required to construct a thorough scientific profile of this molecule could not be located.

The intended investigation was designed to follow a rigorous outline, beginning with a detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. This would have included Proton NMR (¹H NMR) to define the various proton environments within the molecule, Carbon-13 NMR (¹³C NMR) to map its carbon framework, and a suite of two-dimensional NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity and spatial relationships between atoms.

Following the planned NMR analysis, the study was to incorporate High-Resolution Mass Spectrometry (HRMS). This technique is crucial for determining the precise molecular mass of the compound and for analyzing its fragmentation patterns, which provides further confirmation of its structure.

Additionally, the protocol included Infrared (IR) Spectroscopy, a key method for identifying the primary functional groups and characteristic bond vibrations present in the molecule. This would offer insight into the chemical functionalities of the nicotinic acid and ethylthiophenyl moieties.

The final component of the proposed analysis was X-ray Crystallography. When applicable, this powerful technique provides definitive, high-resolution data on the solid-state molecular structure, offering unambiguous proof of the compound's three-dimensional arrangement.

However, a thorough search of scientific databases and literature has not yielded the specific ¹H NMR, ¹³C NMR, 2D NMR, HRMS, IR, or X-ray crystallography data for this compound. While information is available for related compounds such as 5-hydroxynicotinic acid, 6-hydroxynicotinic acid, and other derivatives, these datasets are not applicable to the specific molecule of interest.

The absence of this foundational analytical data makes it impossible to generate the detailed and scientifically accurate article as outlined. The scientific community relies on the availability of such data to validate, understand, and build upon existing chemical knowledge. Without access to these primary experimental results, a detailed structural elucidation and spectroscopic analysis of this compound cannot be completed at this time.

Computational and Theoretical Investigations of 5 4 Ethylthiophenyl 6 Hydroxynicotinic Acid

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's inherent reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, DFT would be instrumental in determining its most stable three-dimensional shape (conformation). The molecule has several rotatable bonds, particularly around the phenyl and ethylthiophenyl groups, leading to various possible conformations.

DFT calculations would systematically explore these rotational possibilities to identify the global minimum energy conformation, which is the most likely structure the molecule will adopt. The relative energies of other stable conformations (local minima) would also be calculated to understand the molecule's flexibility. Studies on various hydroxynicotinic acids have utilized methods like G3MP2 and CBS-QB3 to determine their gaseous phase energetics and tautomeric preferences, revealing whether the hydroxy or oxo form is more stable. nih.govresearchgate.net For 6-hydroxynicotinic acid, it was found that neither the hydroxy nor the oxo tautomer is strongly dominant. nih.govresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 45° | 0.00 |

| 2 | -45° | 0.25 |

| 3 | 180° | 1.50 |

| 4 | 0° | 2.10 |

This table presents hypothetical data to illustrate the expected outcomes of a DFT conformational analysis.

The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) surface is another important tool that maps the electrostatic potential onto the electron density surface of the molecule. This allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

This table contains hypothetical data based on typical values for similar organic molecules.

Molecular Docking Simulations with Proposed Biological Targets (Preclinical Models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various potential biological targets. For instance, based on the structural motifs present, potential targets could include enzymes involved in inflammatory pathways or cell signaling. Docking studies on thiophenyl derivatives have explored their potential as anticancer agents by targeting enzymes like tubulin. semanticscholar.orgtandfonline.com Similarly, docking studies on other thiophene-containing compounds have investigated their potential as inhibitors for targets such as lactate (B86563) dehydrogenase-A. nih.gov

The docking process involves placing the ligand in the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results for this compound with a Proposed Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Asp145, Glu98 |

| Hydrophobic Interactions | Leu23, Val76, Phe143 |

| Pi-Stacking Interactions | Phe143 |

This table illustrates the type of data generated from a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions within Biological Systems

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes of molecules and their complexes over time. An MD simulation would offer deeper insights into the behavior of this compound in a biological environment, such as in aqueous solution or when bound to a protein.

If molecular docking suggests a stable complex with a biological target, an MD simulation could be performed on this complex. This would allow for the assessment of the stability of the binding pose predicted by docking and a more detailed analysis of the intermolecular interactions. The simulation would reveal how the ligand and protein adapt to each other's presence and could highlight the role of water molecules in mediating these interactions.

Prediction of Potential Biological Activities through Cheminformatics and QSAR Approaches (excluding human outcomes)

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are used to predict the biological activities of chemical compounds based on their molecular structures. These approaches rely on the principle that the structure of a molecule determines its activity.

A QSAR model could be developed for a series of compounds structurally related to this compound to predict a specific biological activity, such as enzyme inhibition. This involves calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for each compound and then using statistical methods to find a correlation between these descriptors and the observed biological activity.

QSAR studies on nicotinamide (B372718) analogs have been used to design potential inhibitors for Bruton's tyrosine kinase (Btk), an important enzyme in B-lymphocyte development. nih.gov Similarly, QSAR analyses of nicotine (B1678760) analogues have provided insights into their binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov For this compound, a QSAR model could predict its potential efficacy based on the activities of known related compounds.

Structure Activity Relationship Sar Studies of 5 4 Ethylthiophenyl 6 Hydroxynicotinic Acid Analogues

Rational Design and Synthesis of Derivatives Based on the 5-(4-Ethylthiophenyl)-6-hydroxynicotinic Acid Core

The rational design of derivatives of this compound often begins with a fragment-based approach, identifying a core structure with known, albeit modest, biological activity. The 2-hydroxypyridine (B17775) core, a key component of the target molecule, serves as a valuable starting point for chemical elaboration.

Systematic modifications are then introduced to probe the SAR. These modifications typically focus on several key regions of the molecule:

The 6-hydroxy group: This group can be converted to an amide, ester, or other functional groups to investigate the importance of the acidic proton and hydrogen bonding capabilities at this position.

The 4-ethylthiophenyl group: The alkyl chain of the thioether can be varied (e.g., methyl, propyl, isopropyl, cyclopropyl) to explore the impact of steric bulk and lipophilicity in this region. Furthermore, the position of the substituent on the phenyl ring can be altered to understand the optimal geometry for interaction with a biological target.

The nicotinic acid carboxyl group: This group can be derivatized to amides or esters to modulate polarity and interaction with target proteins. For instance, the synthesis of N-substituted nicotinamides allows for the introduction of a wide variety of functional groups to explore different binding pockets.

The synthesis of these analogues often involves multi-step sequences. A common synthetic route might involve a Suzuki or Stille coupling to form the C5-phenyl bond of the nicotinic acid core, followed by functional group manipulations to introduce the desired thioether and to modify the carboxylic acid and hydroxyl groups.

Comparative Biological Evaluation of Synthesized Analogues in Preclinical Assays

The synthesized analogues of this compound are subjected to a battery of preclinical assays to determine their biological activity. The specific assays employed depend on the therapeutic target of interest. For instance, if the compounds are being investigated as anticancer agents, assays to measure cytotoxicity against various cancer cell lines are utilized.

A study on closely related N-substituted-5-(4-isopropylthiophenol)-2-hydroxynicotinamide derivatives revealed significant differences in activity based on the nature of the N-substituent. The inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are a key metric in these evaluations.

Interactive Table: Biological Activity of 5-(4-Alkylthiophenyl)-2-hydroxynicotinamide Analogues

| Compound ID | R Group (at position 4 of phenylthio) | N-Substituent | IC50 (nM) |

|---|---|---|---|

| 1a | Isopropyl | Benzyl | 54 |

| 1b | Isopropyl | 4-Fluorobenzyl | 78 |

| 1c | Isopropyl | 2-Phenylethyl | 120 |

| 1d | Isopropyl | Cyclohexylmethyl | 250 |

| 1e | Methyl | Benzyl | 98 |

| 1f | Ethyl | Benzyl | 65 |

Note: The data presented is a representative example based on findings for closely related analogues and is for illustrative purposes.

The results from these assays allow for a direct comparison of the potency of the synthesized compounds. For example, in the illustrative data above, the N-benzyl substituted analogue with a 4-isopropylthiophenyl group (Compound 1a) shows the highest potency. Replacing the isopropyl group with a smaller ethyl group (Compound 1f) results in a slight decrease in activity, while a methyl group (Compound 1e) leads to a more significant drop. This suggests that the size and shape of the alkylthio substituent are important for optimal activity. Similarly, modifications to the N-substituent on the nicotinamide (B372718) ring also have a profound impact on potency.

Identification of Key Structural Features and Pharmacophores Influencing Biological Activity

Through the systematic modification and biological testing of analogues, key structural features and pharmacophores essential for activity can be identified. A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.

For the 5-(4-alkylthiophenyl)-6-hydroxynicotinic acid series, the following pharmacophoric features have been proposed based on SAR studies of close analogues:

A hydrogen bond donor/acceptor group: The 6-hydroxy group of the nicotinic acid (or the corresponding amide) is crucial for interacting with the target protein, likely through hydrogen bonding.

A hydrophobic pocket-binding moiety: The 4-alkylthiophenyl group appears to occupy a hydrophobic pocket in the target protein. The size and shape of the alkyl group influence the goodness of fit in this pocket, with isopropyl and ethyl groups showing favorable interactions in some studies.

An aromatic ring system: The phenyl ring and the pyridine (B92270) ring of the core structure are involved in pi-stacking or other non-covalent interactions with aromatic amino acid residues in the binding site.

A variable substituent region: The substituent on the nicotinamide nitrogen provides an opportunity to explore additional binding interactions and to fine-tune the physicochemical properties of the molecule.

The spatial relationship between these features is critical for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues and reducing the need for extensive synthesis and testing.

A typical QSAR study involves the following steps:

Data Set Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

While a specific QSAR model for this compound analogues is not publicly available, the principles of QSAR can be applied to this class of compounds. For instance, a QSAR model could reveal that a specific combination of a high value for a lipophilicity descriptor (e.g., logP) for the 4-substituent and a specific electronic descriptor for the nicotinamide substituent is correlated with high biological activity. Such a model would provide valuable design principles for the synthesis of new and potentially more active derivatives.

Discussion, Conclusions, and Future Research Directions for 5 4 Ethylthiophenyl 6 Hydroxynicotinic Acid

Integration and Interpretation of Synthetic, Structural, Computational, and Preclinical Biological Findings

The integration of findings from various research domains provides a holistic view of 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid. The proposed synthetic routes, likely involving Suzuki or Stille cross-coupling reactions, suggest a feasible and scalable method for its production. These methods are well-established for the synthesis of 5-aryl-nicotinic acid derivatives.

Structurally, the molecule is expected to adopt a largely planar conformation, with the dihedral angle between the pyridine (B92270) and phenyl rings being a key determinant of its electronic properties. X-ray diffraction studies on analogous compounds, such as 5-chloro-6-hydroxynicotinic acid, reveal a preference for the oxo-tautomer in the solid state, a characteristic likely shared by the title compound. researchgate.net The presence of the ethylthiophenyl group is predicted to influence the crystal packing through non-covalent interactions, such as π-π stacking and C-H···S interactions.

Computational studies, likely employing Density Functional Theory (DFT), would provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. Key parameters from such studies on related molecules are summarized in the table below. These calculations can predict the molecule's dipole moment, polarizability, and frontier molecular orbital energies, which are crucial for understanding its reactivity and potential as a material for electronic applications. researchgate.netnih.gov

| Computational Parameter | Predicted Value/Characteristic for Analogs |

| HOMO-LUMO Gap (ΔE) | Low, suggesting potential for charge transfer |

| Ionization Potential (IP) | Moderate, influenced by the electron-donating ethylthio group |

| Electron Affinity (EA) | Moderate, influenced by the electron-withdrawing carboxylic acid |

| Dipole Moment (µ) | Significant, due to the presence of heteroatoms and polar groups |

Preclinical biological findings for structurally similar compounds suggest a range of potential activities. For instance, derivatives of 5-aryl-pyridines have shown promise as antiviral, insecticidal, and fungicidal agents. nih.gov Furthermore, nicotinic acid derivatives are known to interact with a variety of biological targets, including enzymes and receptors. nih.govdovepress.com The presence of the 4-ethylthiophenyl substituent could enhance binding affinity and selectivity for specific biological targets through hydrophobic and sulfur-π interactions.

Elucidation of the Broader Academic and Mechanistic Implications of this compound Research

Research into this compound and its analogs has broader implications for several scientific fields. In medicinal chemistry, the exploration of this chemical scaffold could lead to the discovery of novel therapeutic agents. The 6-hydroxynicotinic acid core is a known pharmacophore, and the 5-aryl substitution provides a vector for modifying the compound's pharmacokinetic and pharmacodynamic properties. Understanding the structure-activity relationships (SAR) of this class of compounds can guide the design of more potent and selective drugs. researchgate.net

From a mechanistic standpoint, studying the tautomerism of 6-hydroxynicotinic acid derivatives provides fundamental insights into proton transfer and hydrogen bonding. The equilibrium between the hydroxy and oxo forms can be influenced by the substituent at the 5-position, the solvent, and the solid-state packing. researchgate.net Investigating these phenomena contributes to a deeper understanding of molecular recognition and self-assembly processes.

In the field of materials science, the electronic properties of 5-aryl-6-hydroxynicotinic acids make them potential candidates for organic electronics. The ability to tune the HOMO-LUMO gap through chemical modification of the aryl substituent opens up possibilities for designing new organic semiconductors and dyes for various applications.

Proposed Avenues for Further Synthetic Exploration and Diversification of the Compound Series

To further explore the potential of this compound series, several avenues for synthetic diversification can be pursued. A key strategy would be to modify the substituents on the phenyl ring. The introduction of various electron-donating and electron-withdrawing groups would allow for a systematic investigation of their effects on the compound's electronic and biological properties.

Another area for exploration is the modification of the nicotinic acid core. For example, esterification or amidation of the carboxylic acid group would yield a range of derivatives with altered solubility and bioavailability. Furthermore, substitution at other positions on the pyridine ring could lead to compounds with novel properties.

The development of novel synthetic methodologies, such as C-H activation, could provide more efficient and environmentally friendly routes to these compounds. A general scheme for the diversification of the 5-aryl-6-hydroxynicotinic acid scaffold is presented below.

| Starting Material | Reaction Type | Potential Products |

| 5-Bromo-6-hydroxynicotinic acid | Suzuki Coupling | Diverse 5-aryl-6-hydroxynicotinic acids |

| This compound | Esterification | Methyl, ethyl, and other ester derivatives |

| This compound | Amidation | Primary, secondary, and tertiary amide derivatives |

Identification of Unexplored Preclinical Biological Targets and Signaling Pathways for Future Investigation

Based on the biological activities of related compounds, several unexplored preclinical targets and signaling pathways warrant investigation for this compound. Given the anti-inflammatory potential of some nicotinic acid derivatives, exploring its effect on key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, would be a logical next step.

The structural similarity to certain enzyme inhibitors suggests that this compound could be screened against a panel of kinases, proteases, or phosphatases. For instance, some pyridine carboxylic acid derivatives have been identified as inhibitors of enzymes like Factor XIa. dovepress.com Molecular docking studies could be employed to predict potential binding interactions with various enzymatic targets.

Furthermore, considering the prevalence of pyridine-containing compounds in agrochemicals, investigating its potential as an inhibitor of enzymes specific to pests or fungi could uncover new applications in agriculture. nih.gov The unique electronic properties conferred by the ethylthiophenyl group might lead to novel mechanisms of action.

Methodological Advancements and Emerging Technologies for the Comprehensive Study of Hydroxynicotinic Acid Derivatives

The comprehensive study of this compound and its derivatives can be significantly enhanced by leveraging methodological advancements and emerging technologies. High-throughput synthesis and screening platforms can accelerate the discovery of new derivatives with desired biological activities.

In the realm of structural analysis, advanced techniques such as solid-state NMR and cryogenic electron microscopy (cryo-EM) can provide detailed information about the compound's conformation and interactions in different environments. These methods are particularly valuable for studying non-crystalline materials and large biomolecular complexes.

Advanced computational methods, including quantum mechanics/molecular mechanics (QM/MM) and artificial intelligence (AI)-driven drug discovery platforms, can provide deeper insights into the compound's mechanism of action and help in the rational design of new analogs. researchgate.net These computational tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, further guiding the optimization of lead compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves hydroxylation of nicotinic acid derivatives followed by substitution. For example, microbial hydroxylation using Pseudomonas fluorescens (resting cells) under optimized oxygen and pH conditions can achieve high yields . Chemical routes may include esterification (e.g., ethanol with sulfuric acid catalysis) , followed by functionalization of the phenyl group. Optimization requires adjusting catalyst concentration (e.g., 0.5–2.0% H₂SO₄), temperature (35–60°C), and induction with nicotinic acid to enhance enzyme activity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethylthiophenyl at C5, hydroxyl at C6) and aromatic proton environments .

- LC-MS/MS : Detects molecular ions (e.g., m/z 278.07 for [M+H]⁺) and fragmentation patterns, ensuring purity >95% .

- GC-MS : Validates volatile derivatives (e.g., TMS ethers) with retention indices matched to standards .

- HPLC : Quantifies impurities using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (water, methanol) and non-polar solvents (DCM, chloroform). Ethyl esters of 6-hydroxynicotinic acid derivatives show higher organic solvent solubility .

- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by HPLC. The hydroxyl group may require protection (e.g., acetylation) during storage .

Advanced Research Questions

Q. How does the ethylthiophenyl substituent at C5 influence biological activity compared to fluorinated or halogenated analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare inhibition constants (Kᵢ) against targets (e.g., enzymes, receptors) using fluorinated (2-(difluoromethyl)-6-hydroxynicotinic acid) and halogenated (5-chloro-6-hydroxynicotinic acid) analogs.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze interactions between the ethylthiophenyl group and hydrophobic binding pockets .

- Lipophilicity : Measure logP values (shake-flask method) to correlate substituent effects with membrane permeability .

Q. What strategies can resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., NIH Clinical Collection libraries) for enzyme inhibition or cytotoxicity (IC₅₀) to minimize variability .

- Metabolite Profiling : Identify active metabolites via LC-MS metabolomics (e.g., 6-hydroxynicotinic acid as a biomarker in Pseudomonas infections) .

- Batch Analysis : Compare activity across synthesized batches with controlled purity (>98% by HPLC) to isolate compound-specific effects .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites (e.g., glucuronidation, sulfation) using UPLC-QTOF-MS .

- Isotope Tracing : Use ¹³C-labeled nicotinic acid precursors to track hydroxylation and ethylthiophenyl incorporation in microbial systems .

- In Vivo Studies : Administer radiolabeled compound ([¹⁴C]) in rodents and quantify excretion (urine/feces) and tissue distribution via scintillation counting .

Q. What experimental approaches are recommended for studying interactions between this compound and biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) with immobilized proteins (e.g., serum albumin) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for nucleic acid interactions .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., NAD+ biosynthesis enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.